Cas no 2172605-74-0 (4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one)

4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one
- 2172605-74-0
- EN300-1636630
-
- Inchi: 1S/C9H13F5N2O/c1-2-3-16-6(17)4-5(15)7(16)8(10,11)9(12,13)14/h5,7H,2-4,15H2,1H3
- InChI Key: RIKZTZMABUBLFS-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C1C(CC(N1CCC)=O)N)F
Computed Properties
- Exact Mass: 260.09480385g/mol
- Monoisotopic Mass: 260.09480385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 1.3
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636630-0.25g |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 0.25g |
$774.0 | 2023-06-04 | ||
Enamine | EN300-1636630-5.0g |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 5g |
$2443.0 | 2023-06-04 | ||
Enamine | EN300-1636630-50mg |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-1636630-10000mg |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1636630-5000mg |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 5000mg |
$2443.0 | 2023-09-22 | ||
Enamine | EN300-1636630-500mg |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1636630-2500mg |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1636630-0.1g |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 0.1g |
$741.0 | 2023-06-04 | ||
Enamine | EN300-1636630-0.05g |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 0.05g |
$707.0 | 2023-06-04 | ||
Enamine | EN300-1636630-250mg |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one |
2172605-74-0 | 250mg |
$774.0 | 2023-09-22 |
4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one Related Literature
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 4-amino-5-(pentafluoroethyl)-1-propylpyrrolidin-2-one
4-Amino-5-(Pentafluoroethyl)-1-Propylpyrrolidin-2-One: A Comprehensive Overview
4-Amino-5-(Pentafluoroethyl)-1-Propylpyrrolidin-2-One, identified by the CAS number 2172605-74-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in drug development and material science.
The molecular structure of 4-Amino-5-(Pentafluoroethyl)-1-Propylpyrrolidin-2-One consists of a pyrrolidinone ring, which is a five-membered lactam, with substituents at positions 4 and 5. The presence of a pentafluoroethyl group at position 5 introduces significant electronic effects, enhancing the compound's stability and reactivity. Additionally, the amino group at position 4 and the propyl group at position 1 contribute to the compound's versatility in various chemical reactions.
Recent studies have highlighted the importance of fluorinated compounds in drug design, particularly due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. The pentafluoroethyl group in this compound is a prime example of how fluorination can be strategically employed to optimize drug-like properties. Research published in Journal of Medicinal Chemistry has demonstrated that fluorinated pyrrolidinones exhibit enhanced binding affinity to certain biological targets, making them promising candidates for therapeutic interventions.
In terms of synthesis, 4-Amino-5-(Pentafluoroethyl)-1-Propylpyrrolidin-2-One is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, leading to higher yields and improved purity. This approach not only enhances the efficiency of synthesis but also aligns with the growing trend toward sustainable chemical practices.
The applications of this compound extend beyond pharmacology into materials science, where its unique properties make it suitable for use in advanced polymers and coatings. Its ability to form stable amide bonds under mild conditions has been leveraged in the development of high-performance materials with tailored mechanical and thermal properties.
From a toxicological perspective, recent studies have evaluated the safety profile of 4-Amino-5-(Pentafluoroethyl)-1-Propylpyrrolidin-2-One. Preclinical data indicate that the compound exhibits low toxicity in acute toxicity studies, with no significant adverse effects observed at therapeutic doses. These findings underscore its potential for safe use in medical applications.
In conclusion, 4-Amino-5-(Pentafluoroethyl)-1-Propylpyrrolidin-2-One, with its distinctive chemical structure and versatile properties, represents a valuable addition to the arsenal of compounds available for drug discovery and material innovation. As research continues to uncover new insights into its potential applications, this compound is poised to play a pivotal role in advancing both medicinal chemistry and materials science.
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